1,3-Dioxan-5-yl 3-pyridyl ketone - 85727-04-4

1,3-Dioxan-5-yl 3-pyridyl ketone

Catalog Number: EVT-449297
CAS Number: 85727-04-4
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[2-substituted-4-(3-pyridyl)-1,3-dioxan-5-yl] alkenoic acids are a class of synthetic organic compounds investigated for their biological activity, specifically as potential therapeutic agents for conditions where thromboxane A2 plays a role. [, ] These compounds are classified as dual-acting agents due to their ability to both inhibit the synthesis of thromboxane A2 and block its receptor. [, , ]

Synthesis Analysis
  • Replacement of Phenol Group: Starting with known thromboxane antagonists like 4(Z)-6-[(4RS,5SR)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl] hex-4-enoic acid, replacing the phenol group with a 3-pyridyl group leads to compounds with potent TXS inhibitory activity but weaker thromboxane antagonist properties. []
  • Dioxane C2 Modification: Further modifications at the C2 position of the dioxane ring in the 3-pyridyl substituted compounds enhance dual-acting properties, leading to potent TXS inhibitors and thromboxane antagonists. []
  • Linking TXS Inhibitors and TXRA: Another approach involves linking known TXS inhibitors like dazoxiben or isbogrel to 1,3-dioxane-based thromboxane receptor antagonists (TXRA) like ICI 192605. [] This strategy has produced compounds with in vitro dual activity. []
Molecular Structure Analysis
  • 1,3-Dioxane Ring: The presence of a 1,3-dioxane ring is crucial for the biological activity of these compounds. [, ]
  • 3-Pyridyl Group: Substitution at the 4-position of the 1,3-dioxane ring with a 3-pyridyl group contributes significantly to TXS inhibitory activity. []
  • C2 Substituent: The nature of the substituent at the C2 position of the dioxane ring plays a critical role in determining the potency and balance of TXS inhibitory and thromboxane antagonist activity. [, ]
  • Alkenoic Acid Side Chain: The alkenoic acid side chain at the 5-position of the dioxane ring is another essential structural feature, potentially contributing to binding with the thromboxane synthase enzyme or receptor. [, ]
Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: Replacing the phenol group with a 3-pyridyl group. []
  • Alkylation and Acylation: Introducing various substituents at the C2 position of the dioxane ring. []
  • Esterification and Amide Formation: Modifications to the alkenoic acid side chain. []
Mechanism of Action
  • Thromboxane A2 Synthase (TXS) Inhibition: These compounds inhibit the TXS enzyme, responsible for converting prostaglandin H2 to thromboxane A2. [, ] This inhibition leads to decreased thromboxane A2 production. [, ] The 3-pyridyl group and C2 substituent are likely involved in binding to the active site of the enzyme. [, ]
  • Thromboxane A2 Receptor (TP-Receptor) Antagonism: These compounds also block the TP-receptor, preventing thromboxane A2 from binding and exerting its effects. [, ] The dioxane ring, 3-pyridyl group, and alkenoic acid side chain likely contribute to receptor binding. [, ]
Applications
  • Antithrombotic Agents: Due to their dual mechanism of action, these compounds are promising candidates for developing antithrombotic drugs. [, , ] By inhibiting TXS and blocking the TP-receptor, they can potentially prevent or treat conditions involving excessive platelet aggregation and vasoconstriction, such as thrombosis, heart attack, and stroke.
  • Inflammatory Diseases: Given the role of thromboxane A2 in inflammation, these compounds could also have potential applications in treating inflammatory diseases. []
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further investigations into the relationship between specific structural modifications and the potency and selectivity of TXS inhibition and TP-receptor antagonism. [] This could lead to the development of compounds with improved pharmacological profiles.
  • In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of thrombosis, inflammation, and other relevant diseases. [, ]

[2-Substituted-4-(3-pyridyl)-1,3-dioxan-5-yl] alkenoic acids

Compound Description: This series represents a class of potent dual-acting compounds exhibiting both thromboxane receptor antagonist and thromboxane synthase inhibitory properties. This dual activity stems from modifications made to known thromboxane antagonists. Replacing the phenol group in 4(Z)-6-[(4RS,5SR)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl] hex-4-enoic acid with a 3-pyridyl group yields this series of compounds, which demonstrate potent thromboxane synthase inhibition and weak thromboxane antagonism [].

Reference:

ZD1542 (4(Z)-6-[2S,4S,5R)-2-[1-methyl-1-(2-nitro-4-tolyloxy)ethyl]-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid)

Compound Description: ZD1542 displays potent thromboxane A2 synthase (TXS) inhibitory activity and thromboxane A2 (TP)‐receptor blocking action in vitro across various species, including humans []. It effectively inhibits TXB2 production in human platelet microsomes, increasing PGE2 and PGF2α formation []. ZD1542 also inhibits collagen-stimulated TXS in whole blood from humans, rats, and dogs, accompanied by increased PGD2, PGE2, and PGF2α levels without affecting cyclo-oxygenase activity []. Notably, it demonstrates selective antagonist activity against U46619-induced aggregation in platelets from these species without impacting other platelet aggregation pathways or significantly modifying the inhibitory effects of other prostanoids [].

Reference:

ZD9583 ((4Z)-6-[(2S,4S,5R)-2-(1-[2-cyano-4-methylphenoxy]-1-methylethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl]hex-4-enoic acid)

Compound Description: This compound exhibits potent dual activity as a thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor (TP-receptor) antagonist. ZD9583 demonstrates efficacy in vitro using human whole blood and platelets and ex vivo in rats and dogs, showcasing its potential as an orally effective therapeutic agent with a sustained duration of action [].

Dazoxiben and Isbogrel

Compound Description: Dazoxiben and Isbogrel are recognized thromboxane synthase inhibitors (TXSI) []. These compounds are utilized as building blocks in a novel approach to design dual-acting TXRA/TXSI molecules.

Relevance: While Dazoxiben and Isbogrel do not inherently share the core structure of 1,3-Dioxan-5-yl 3-pyridyl ketone, they are linked to 1,3-dioxane-thromboxane receptor antagonists (TXRA), such as ICI 192605, to generate novel dual-acting compounds []. This approach demonstrates the feasibility of combining distinct chemical entities to achieve desired pharmacological profiles.

Reference:

ICI 192605

Compound Description: ICI 192605 acts as a potent and selective thromboxane receptor antagonist (TXRA) belonging to the 1,3-dioxane series []. It effectively blocks the binding of thromboxane A2 to its receptor, thus inhibiting thromboxane-mediated platelet aggregation and vasoconstriction.

(E)-7-[4-[[4-[(2SR,4SR,5RS)-5-[(Z)-5-carboxypent-2-enyl]-4-(2-hydroxyphenyl)-1,3-dioxan-2-yl]-benzyl]oxy]phenyl]-7-(3-pyridyl)hept-6-enoic acid (Compound 110)

Compound Description: This compound is a dual-acting thromboxane receptor antagonist/synthase inhibitor synthesized by linking isbogrel (TXSI) to ICI 192605 (TXRA) []. It exhibits potent in vitro activity, inhibiting human microsomal thromboxane synthase and antagonizing U46619-induced human platelet aggregation []. This compound also demonstrates oral activity in both rats and dogs, showing significant TXRA activity and thromboxane synthase inhibition [].

Relevance: Compound 110 represents a successful example of linking a TXSI (isbogrel) to a TXRA (ICI 192605) to achieve dual-acting properties []. Its structural relation to 1,3-Dioxan-5-yl 3-pyridyl ketone stems from the incorporation of ICI 192605, highlighting the potential for generating novel dual-acting compounds by leveraging the core structure of the target compound.

Properties

CAS Number

85727-04-4

Product Name

1,3-Dioxan-5-yl 3-pyridyl ketone

IUPAC Name

1,3-dioxan-5-yl(pyridin-3-yl)methanone

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2

InChI Key

AXYFGZWOQMDXSW-UHFFFAOYSA-N

SMILES

C1C(COCO1)C(=O)C2=CN=CC=C2

Canonical SMILES

C1C(COCO1)C(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.